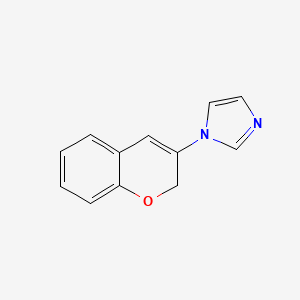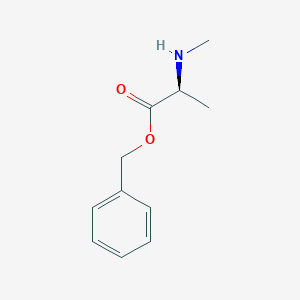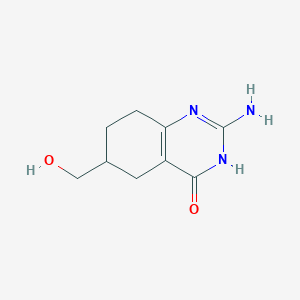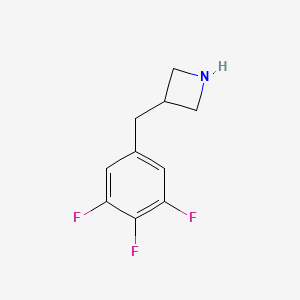
3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile is a complex organic compound characterized by the presence of both cyano and carbonyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile typically involves multi-step organic reactions. One common method is the palladium-catalyzed domino Heck/cyanation reaction in water, which provides a green and efficient procedure for synthesizing 3-cyanomethyl oxoindoles . This method uses water as a medium instead of organic solvents and does not require any basic additives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and avoiding harsh reagents, are likely to be applied to scale up the synthesis process.
化学反应分析
Types of Reactions
3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antiproliferative agents in cancer research.
Medicine: Its structural analogs are being explored for their therapeutic properties.
Industry: The compound is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the carbonyl group can undergo various transformations. These interactions can affect biological pathways and molecular targets, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
3-(Cyanomethyl)-1H-pyrazole-4-carbonitrile: Similar in structure but with a pyrazole ring instead of an indene ring.
3-(Cyanomethyl)-1H-isoquinoline-2-carbonitrile: Contains an isoquinoline ring, offering different chemical properties.
Uniqueness
3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile is unique due to its indene ring structure, which provides distinct reactivity and potential applications compared to other similar compounds. Its combination of cyano and carbonyl groups makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C12H6N2O |
|---|---|
分子量 |
194.19 g/mol |
IUPAC 名称 |
1-(cyanomethyl)-3-oxoindene-2-carbonitrile |
InChI |
InChI=1S/C12H6N2O/c13-6-5-9-8-3-1-2-4-10(8)12(15)11(9)7-14/h1-4H,5H2 |
InChI 键 |
FNWCLMFTSGSTFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C#N)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11901428.png)

![4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-](/img/structure/B11901439.png)


![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)

![2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11901475.png)

